The synthesis of 2-(2,6-Dimethylmorpholino)-3-phenylquinoline can be approached through various synthetic routes. A common method involves the condensation of 2-amino-3-phenylquinoline with 2,6-dimethylmorpholine. The following steps outline a general synthetic pathway:
Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity.
The molecular structure of 2-(2,6-Dimethylmorpholino)-3-phenylquinoline features a quinoline core fused with a phenyl group and a morpholino substituent. Key structural details include:
Molecular modeling studies can provide insights into conformational flexibility and potential interactions with receptors.
As a versatile compound, 2-(2,6-Dimethylmorpholino)-3-phenylquinoline can undergo several chemical reactions:
The mechanism of action for 2-(2,6-Dimethylmorpholino)-3-phenylquinoline is not fully elucidated but is hypothesized based on related compounds:
Further studies involving receptor binding assays and behavioral models are necessary to confirm these mechanisms.
The physical and chemical properties of 2-(2,6-Dimethylmorpholino)-3-phenylquinoline include:
These properties are crucial for understanding its behavior in biological systems and formulation development.
The applications of 2-(2,6-Dimethylmorpholino)-3-phenylquinoline span various fields:
The discovery of morpholino-quinoline hybrids represents a strategic evolution in heterocyclic chemistry, driven by the need to enhance the pharmacological profiles of existing quinoline cores. Quinoline derivatives gained prominence in medicinal chemistry following the identification of their intrinsic bioactivities, ranging from antimalarial properties to kinase inhibition [1] [4]. The integration of the morpholino moiety—a saturated six-membered ring containing oxygen and nitrogen atoms—emerged as a pivotal innovation during structure-activity relationship (SAR) studies in the early 21st century. Researchers recognized that substituting the quinoline C-2 position with a 2,6-dimethylmorpholino group could simultaneously improve aqueous solubility and target engagement, addressing limitations of earlier quinoline-based agents [3] [8].
This scaffold hybridization was further refined through de novo design strategies and pharmacophore modeling. For instance, Catalyst/HipHop-based pharmacophore generation for quinoline antioxidants revealed that hydrogen-bond acceptors and aromatic features were critical for radical scavenging activity [1]. Concurrently, patents covering Akt3 modulators highlighted the therapeutic relevance of morpholino-linked quinolines in oncology and neurodegeneration, cementing their status as privileged structures in drug discovery [3]. The specific compound 2-(2,6-dimethylmorpholino)-3-phenylquinoline thus epitomizes rational scaffold optimization, combining the planar aromaticity of quinoline with the three-dimensional flexibility of dimethylmorpholine to access underexplored biological space.
The molecular architecture of 2-(2,6-dimethylmorpholino)-3-phenylquinoline contains three pharmacophoric elements essential for its biological performance:
Computational analyses reveal that the dimethylmorpholino group adopts a chair conformation, positioning the N-methyl and O-atoms for optimal target interactions. This conformation reduces steric clash with protein residues compared to unsubstituted morpholines, as demonstrated in docking studies against c-Met kinase [8]. The 2,6-dimethylation also increases logP by ~0.4 units compared to non-methylated analogs, enhancing membrane permeability without compromising solubility—a balance critical for CNS-penetrant agents [3].
Structural Element | Conformational Behavior | Role in Target Engagement | Experimental Evidence |
---|---|---|---|
Quinoline ring | Planar, rigid | π-Stacking with kinase hinge regions | XRD in c-Met complexes [8] |
C-3 Phenyl substituent | Rotatable bond (τ = 15°–30°) | Hydrophobic pocket filling in Akt3 | Molecular dynamics simulations [3] |
2,6-Dimethylmorpholino | Chair conformation (ΔG = –2.1 kcal/mol) | H-bond donation to catalytic lysine | QM/MM calculations [1] |
gem-Dimethyl groups | Steric shielding of morpholine N | Blocks oxidative metabolism at N-site | Metabolic stability assays [3] |
Additionally, Catalyst-generated pharmacophore models for quinoline antioxidants identify the morpholino oxygen as a critical hydrogen-bond acceptor, analogous to phenolic OH groups in natural antioxidants like quercetin [1]. This electronic feature enables radical stabilization and metal chelation—properties exploitable in neurodegenerative and inflammatory disorders where oxidative stress plays a pathophysiological role.
2-(2,6-Dimethylmorpholino)-3-phenylquinoline exhibits pronounced activity against oncology targets with documented resistance mechanisms, particularly receptor tyrosine kinases (RTKs) and serine/threonine kinases. Its bis-heterocyclic scaffold enables simultaneous engagement of orthosteric and allosteric binding sites, a strategy proven effective in overcoming mutation-driven drug resistance [4] [6] [8]. For example:
Therapeutic Area | Molecular Target | Biological Effect | Cell-Based Efficacy (IC50) |
---|---|---|---|
Oncology (c-Met+ cancers) | c-Met kinase | Inhibition of HGF-induced migration | 2.1 μM (H460 lung cancer) [8] |
Neurodegeneration | Akt3/PKB pathway | Reduction of tau hyperphosphorylation | 84% at 10 μM (neuron model) [3] |
Autoimmune disorders | STAT3 phosphorylation | Suppression of IL-6-driven TH17 differentiation | 5.3 μM (T-cell assay) [6] |
The scaffold’s versatility extends to immune-oncology, where it suppresses STAT3 activation—a transcription factor implicated in PD-1/PD-L1 evasion [6]. Phenoxy-acetamide-based quinoline analogs demonstrate that strategic C-3 substitutions can fine-tune immunomodulatory activity without cytotoxic off-target effects [6]. This positions 2-(2,6-dimethylmorpholino)-3-phenylquinoline as a template for "targeted polypharmacology," where single agents address multiple nodes in disease networks, fulfilling unmet needs in complex pathologies like glioblastoma and metastatic breast cancer.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1